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Compound of Interest

Compound Name: 3-Nitrobenzaldehyde

Cat. No.: B041214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-
nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 3-nitrobenzaldehyde
are presented below.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3-nitrobenzaldehyde was acquired in deuterated chloroform (CDCl₃)

using a 60 MHz or 400 MHz spectrometer, with tetramethylsilane (TMS) as the internal

standard.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.14 Singlet 1H
Aldehyde proton

(CHO)[1][2]

8.70 Singlet 1H
Aromatic Proton (H-2)

[1]

8.50 Doublet (J = 8.4 Hz) 1H
Aromatic Proton (H-4)

[1]

8.27 Doublet (J = 7.8 Hz) 1H
Aromatic Proton (H-6)

[1]

7.78 Triplet (J = 7.8 Hz) 1H Aromatic Proton (H-5)

¹³C NMR Spectral Data
The ¹³C NMR spectrum of 3-nitrobenzaldehyde was recorded in CDCl₃ on a 100 MHz

spectrometer.

Chemical Shift (δ) ppm Assignment

189.67 Aldehyde Carbon (CHO)[3]

148.79 C3 (Carbon attached to NO₂)[3]

137.39 C1 (Carbon attached to CHO)[3]

134.58 C6[3]

130.36 C5[3]

128.57 C4[3]

124.49 C2[3]

Experimental Protocol: NMR Spectroscopy
A solution of 3-nitrobenzaldehyde is prepared by dissolving approximately 10-20 mg of the

compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃),
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containing a small amount of tetramethylsilane (TMS) as an internal reference. The solution is

then transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired at

room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H

and 100 MHz for ¹³C). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled sequence is employed to simplify the spectrum to single lines for each

unique carbon atom.

Sample Preparation

Data Acquisition

Data Processing

Weigh 3-Nitrobenzaldehyde Dissolve in CDCl3 with TMS Transfer to NMR Tube Insert into NMR Spectrometer

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase Correction Baseline Correction Integration & Peak Picking Structure ElucidationSpectral Analysis

Click to download full resolution via product page

NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 3-nitrobenzaldehyde is typically obtained using the KBr pellet method.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch[3]

2830-2695 Weak Aldehyde C-H Stretch[3]

1760-1665 Strong
Carbonyl (C=O) Stretch of

Aldehyde[3]

1600-1585 Medium-Strong Aromatic C=C Stretch[3]

1550-1475 Strong Asymmetric NO₂ Stretch[3]

1500-1400 Medium Aromatic C=C Stretch[3]

1365-1290 Strong Symmetric NO₂ Stretch[3]

900-675 Strong
Aromatic C-H Bending (Out-of-

plane)[3]

Experimental Protocol: IR Spectroscopy (KBr Pellet
Method)
Approximately 1-2 mg of solid 3-nitrobenzaldehyde is finely ground in an agate mortar. To

this, about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the

two are intimately mixed by further grinding. The mixture is then transferred to a die and

pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin,

transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer,

and the spectrum is recorded over the range of 4000-400 cm⁻¹.

KBr Pellet Preparation Spectral Acquisition Data Analysis

Grind 3-Nitrobenzaldehyde Mix with KBr Powder Press into a Pellet Place Pellet in FTIR Spectrometer Record IR Spectrum (4000-400 cm-1) Identify Characteristic Absorption Bands Assign Functional Groups Functional Group IdentificationStructural Confirmation

Click to download full resolution via product page

IR Spectroscopy (KBr Pellet) Workflow
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectral Data
The mass spectrum of 3-nitrobenzaldehyde is typically obtained using electron ionization (EI).

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

151 87.52 [M]⁺ (Molecular Ion)[4]

150 84.84 [M-H]⁺

105 53.21 [M-NO₂]⁺

77 99.99 [C₆H₅]⁺ (Phenyl Cation)[4]

51 86.92 [C₄H₃]⁺

Experimental Protocol: Mass Spectrometry
A dilute solution of 3-nitrobenzaldehyde in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or

through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized

and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization

and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio. The detector

records the abundance of each ion, generating a mass spectrum.

Sample Introduction Mass Analysis Data Interpretation

Prepare Dilute Solution Inject into GC-MS or Direct Infusion Vaporization & Ionization (EI) Mass Separation (Analyzer) Detection Identify Molecular Ion Peak Analyze Fragmentation Pattern Determine Molecular Weight & FragmentationStructural Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b041214?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Monitoring_4_Chloro_3_nitrobenzaldehyde_Reactions.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Monitoring_4_Chloro_3_nitrobenzaldehyde_Reactions.pdf
https://www.benchchem.com/product/b041214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Mass Spectrometry Experimental Workflow

Logical Relationship for Spectral Data Interpretation
The comprehensive analysis of 3-nitrobenzaldehyde involves the integration of data from

NMR, IR, and MS to confirm its chemical structure.

Experimental Data

Deduced Information

NMR Data
(1H & 13C)

Proton & Carbon Environment
Connectivity

IR Data

Functional Groups Present
(Aldehyde, Nitro, Aromatic)

Mass Spec Data

Molecular Weight
Fragmentation Pattern

Proposed Structure:
3-Nitrobenzaldehyde

Click to download full resolution via product page

Logical Flow for Structure Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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